molecular formula C17H27FO3Si B12910299 tert-Butyl({(5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl}oxy)dimethylsilane CAS No. 220623-68-7

tert-Butyl({(5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl}oxy)dimethylsilane

Cat. No.: B12910299
CAS No.: 220623-68-7
M. Wt: 326.5 g/mol
InChI Key: FSQSGYMAOCYFGB-VYRBHSGPSA-N
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Description

tert-Butyl({(5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl}oxy)dimethylsilane is a silyl-protected tetrahydrofuran derivative with a stereochemically defined (5S) configuration. Its structure comprises a tert-butyldimethylsilyl (TBDMS) ether group attached to the 2-position of an oxolane (tetrahydrofuran) ring. The 5-position of the ring is substituted with a (4-fluorophenoxy)methyl group, introducing aromatic and fluorinated characteristics. This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, where fluorinated motifs enhance bioavailability and metabolic stability .

The TBDMS group serves as a protective moiety for the hydroxyl group, enabling selective reactivity in multi-step syntheses. Its stereochemistry at C5 may influence chiral outcomes in downstream reactions, such as nucleoside or carbohydrate derivatization .

Properties

CAS No.

220623-68-7

Molecular Formula

C17H27FO3Si

Molecular Weight

326.5 g/mol

IUPAC Name

tert-butyl-[(5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl]oxy-dimethylsilane

InChI

InChI=1S/C17H27FO3Si/c1-17(2,3)22(4,5)21-16-11-10-15(20-16)12-19-14-8-6-13(18)7-9-14/h6-9,15-16H,10-12H2,1-5H3/t15-,16?/m0/s1

InChI Key

FSQSGYMAOCYFGB-VYRBHSGPSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC1CC[C@H](O1)COC2=CC=C(C=C2)F

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCC(O1)COC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(((5S)-5-((4-fluorophenoxy)methyl)tetrahydrofuran-2-yl)oxy)dimethylsilane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydrofuran Ring: The initial step involves the formation of the tetrahydrofuran ring through a cyclization reaction.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced via a nucleophilic substitution reaction, where a fluorophenol derivative reacts with an appropriate leaving group on the tetrahydrofuran ring.

    Protection with tert-Butyl Dimethylsilyl Ether: The final step involves the protection of the hydroxyl group on the tetrahydrofuran ring with tert-butyl dimethylsilyl chloride under basic conditions.

Industrial Production Methods

Industrial production of tert-Butyl(((5S)-5-((4-fluorophenoxy)methyl)tetrahydrofuran-2-yl)oxy)dimethylsilane follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(((5S)-5-((4-fluorophenoxy)methyl)tetrahydrofuran-2-yl)oxy)dimethylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

tert-Butyl(((5S)-5-((4-fluorophenoxy)methyl)tetrahydrofuran-2-yl)oxy)dimethylsilane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialized polymers.

Mechanism of Action

The mechanism of action of tert-Butyl(((5S)-5-((4-fluorophenoxy)methyl)tetrahydrofuran-2-yl)oxy)dimethylsilane involves its interaction with specific molecular targets and pathways. The fluorophenoxy group is known to interact with various enzymes and receptors, modulating their activity. The tetrahydrofuran ring provides structural stability, while the tert-butyl dimethylsilyl ether serves as a protective group, enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares tert-Butyl({(5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl}oxy)dimethylsilane with structurally related silyl ethers:

Compound Name Core Structure Silyl Group Key Substituents Applications/Reactivity Reference
This compound Oxolane (THF) TBDMS (4-Fluorophenoxy)methyl (C5, S-config) Chiral intermediates, drug synthesis -
tert-Butyl[(5-(4-methoxyphenyl)furan-2-yl)oxy]dimethylsilane (6a) Furan TBDMS 4-Methoxyphenyl (C5) Coupling reactions, catalysis
tert-Butyldimethyl[(5-[4-(trifluoromethyl)phenyl]furan-2-yl)oxy]silane (6e) Furan TBDMS 4-Trifluoromethylphenyl (C5) High lipophilicity, agrochemicals
tert-Butyl(3,4-difluoro-5-boronate-phenoxy)dimethylsilane Benzene TBDMS 3,4-Difluoro, boronate ester (C5) Suzuki-Miyaura cross-coupling
tert-Butyl-((R)-1-((2R,5R)-5-((R)-1-(TBDPS-oxy)but-3-enyl)-THF-2-yl)silane 252 Oxolane (THF) TBDPS But-3-enyl (C5), TBDPS-protected Stereoselective glycosylation

Key Observations:

  • Silyl Groups: TBDMS (dimethyl) offers faster deprotection under mild acidic conditions compared to bulkier TBDPS (diphenyl), which enhances steric protection but requires harsher conditions (e.g., TBAF) .
  • Substituents: Fluorinated aromatic groups (4-fluorophenoxy, 4-CF₃) enhance lipophilicity and metabolic resistance, whereas boronate esters (e.g., in ) enable cross-coupling reactions .

Physical and Spectral Properties

  • Solubility: Fluorinated and silylated compounds (e.g., 6e, ) exhibit higher solubility in nonpolar solvents (hexane, ether) compared to polar analogs .
  • Stability: TBDMS ethers are prone to hydrolysis under acidic or fluoride conditions, whereas boronate esters () require inert storage (2–8°C) to prevent oxidation .
  • Spectroscopy: ¹H/¹³C NMR of the target compound would show distinct signals for the TBDMS group (δ ~0.1 ppm for Si(CH₃)₂) and fluorophenyl protons (δ 6.8–7.1 ppm), corroborating and .

Biological Activity

tert-Butyl({(5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl}oxy)dimethylsilane is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound features a tert-butyl group, a dimethylsilyl moiety, and a tetrahydrofuran derivative with a fluorophenoxy substituent, which may influence its interaction with biological targets.

The molecular formula of the compound is C21H31FO3Si, with a molecular weight of approximately 378.55 g/mol. The structure includes a tetrahydrofuran ring that contributes to its stability and bioavailability, while the fluorophenoxy group is known for its ability to modulate enzyme and receptor activities .

PropertyValue
Molecular FormulaC21H31FO3Si
Molecular Weight378.55 g/mol
LogP5.167
PSA27.69 Ų
Synthesis RouteMulti-step synthesis involving cyclization and nucleophilic substitution

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorophenoxy group can engage with various receptors, potentially influencing signaling pathways related to inflammation, cancer, and neurodegenerative diseases.

Interaction with Receptors

Research indicates that compounds with similar structures can interact with dopamine receptors, particularly D2 and D3 subtypes, which are crucial in the treatment of Parkinson's disease . This interaction may provide neuroprotective effects by modulating neurotransmitter release and reducing oxidative stress.

Biological Activity Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Neuroprotective Effects : In models of Parkinson's disease, compounds targeting D3 receptors have shown promise in providing neuroprotection against dopaminergic neuron degeneration . The structural similarity suggests that tert-butyl derivatives may exhibit comparable effects.
  • Anti-inflammatory Activity : Compounds containing fluorophenoxy groups have been reported to possess anti-inflammatory properties, likely through the inhibition of pro-inflammatory cytokines . This could be relevant for conditions such as arthritis or other inflammatory diseases.
  • Anticancer Potential : Some studies suggest that similar silane compounds may inhibit cancer cell proliferation by inducing apoptosis in malignant cells . The specific mechanism often involves interference with cell signaling pathways that promote survival and growth.

Case Study 1: Neuroprotection in Animal Models

A study evaluated the effects of D3 receptor agonists in MPTP-induced mouse models of Parkinson's disease. The results demonstrated significant neuroprotective effects associated with reduced α-synuclein accumulation and improved motor function outcomes .

Case Study 2: Anti-inflammatory Mechanism

Research on fluorophenoxy-containing compounds revealed their ability to downregulate TNF-alpha production in macrophages, suggesting a potential therapeutic role in managing chronic inflammatory conditions .

Q & A

Q. How do conflicting NMR data for diastereomers inform purification protocol revisions?

  • Methodological Answer : When 1H^{1}\text{H} NMR signals overlap (e.g., diastereomeric protons at δ 1.2–1.5 ppm), employ COSY or NOESY to resolve couplings. Adjust chromatographic gradients (e.g., from 1:4 to 1:3 EA/hexane) to improve separation, as demonstrated in analogous syntheses .

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